molecular formula C10H15BrN2S B1268910 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine CAS No. 364794-30-9

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine

Cat. No.: B1268910
CAS No.: 364794-30-9
M. Wt: 275.21 g/mol
InChI Key: ISCVSTFCJVWORZ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the bromothiophene and piperazine functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromothiophene-2-carbaldehyde and 4-methylpiperazine.

    Condensation Reaction: The 4-bromothiophene-2-carbaldehyde is reacted with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to allow the formation of the desired product.

    Purification: The crude product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., acetonitrile).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dehalogenated or reduced thiophene derivatives.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules with diverse biological activities.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromothiophen-2-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-((4-Bromothiophen-2-yl)methyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is unique due to the presence of both the bromothiophene and piperazine functionalities, which confer distinct chemical and biological properties. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVSTFCJVWORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350364
Record name 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-30-9
Record name 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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